Unii-ZR1QH2M5JA

Description

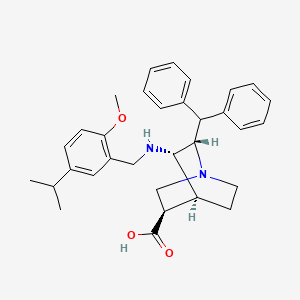

CJ-12255 is a chemical compound known for its role as a neurokinin-1 receptor antagonist. It has a molecular formula of C32H38N2O3 and a molecular weight of 498.66 g/mol . This compound is primarily used in scientific research and has shown potential in various biological and medical applications.

Properties

CAS No. |

146725-78-2 |

|---|---|

Molecular Formula |

C32H38N2O3 |

Molecular Weight |

498.7 g/mol |

IUPAC Name |

(3R,4S,5S,6S)-6-benzhydryl-5-[(2-methoxy-5-propan-2-ylphenyl)methylamino]-1-azabicyclo[2.2.2]octane-3-carboxylic acid |

InChI |

InChI=1S/C32H38N2O3/c1-21(2)24-14-15-28(37-3)25(18-24)19-33-30-26-16-17-34(20-27(26)32(35)36)31(30)29(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,18,21,26-27,29-31,33H,16-17,19-20H2,1-3H3,(H,35,36)/t26-,27-,30-,31-/m0/s1 |

InChI Key |

UGYNIDYASJFWTR-FXZOGHEHSA-N |

SMILES |

CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3C(=O)O |

Isomeric SMILES |

CC(C)C1=CC(=C(C=C1)OC)CN[C@H]2[C@H]3CCN([C@H]2C(C4=CC=CC=C4)C5=CC=CC=C5)C[C@@H]3C(=O)O |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3C(=O)O |

Synonyms |

6-diphenylmethyl-5-(5-isopropyl-2-methoxybenzylamino)-1-azabicyclo(2.2.2)octane-3-carboxylic acid CJ 12,255 CJ 12255 CJ-12,255 CJ-12255 CJ12,255 CJ12255 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CJ-12255 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of CJ-12255 follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization, chromatography, and solvent extraction to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

CJ-12255 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .

Scientific Research Applications

CJ-12255 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its effects on biological systems, particularly in relation to neurokinin-1 receptors.

Medicine: Explored for its potential therapeutic effects, including its role in reducing inflammation and preventing adhesion formation after surgery.

Industry: Utilized in the development of new materials and compounds with specific properties

Mechanism of Action

CJ-12255 exerts its effects by blocking the binding of tachykinin ligands to the neurokinin-1 receptor. This inhibition prevents the activation of downstream signaling pathways that are involved in various physiological processes, including inflammation and pain perception. The compound has been shown to upregulate the peritoneal fibrinolytic system and decrease primary adhesion formation in animal models .

Comparison with Similar Compounds

Similar Compounds

- Saprisartan potassium

- GR138950C

Uniqueness

CJ-12255 is unique in its high specificity and potency as a neurokinin-1 receptor antagonist. Compared to similar compounds, it has shown greater efficacy in reducing inflammation and preventing adhesion formation. Its unique chemical structure and properties make it a valuable tool in scientific research and potential therapeutic applications .

Biological Activity

Overview of Unii-ZR1QH2M5JA

This compound is a unique identifier for a chemical substance in the FDA's Unique Ingredient Identifier (UNII) system. This system provides a way to identify substances consistently across various databases and regulatory documents. The biological activity of compounds identified by UNII codes can vary widely depending on their structure, functional groups, and intended use.

Biological Activity

1. Mechanism of Action:

- The biological activity of compounds like this compound often involves interactions with specific biological targets, such as enzymes, receptors, or nucleic acids. Understanding these interactions is crucial for elucidating the compound's pharmacological effects.

2. Pharmacodynamics:

- Compounds may exhibit various pharmacodynamic properties, including agonistic or antagonistic effects on receptors, enzyme inhibition, or modulation of signaling pathways. The specific activity would depend on the compound's chemical structure and its affinity for biological targets.

3. Toxicology:

- Assessing the toxicological profile is essential for understanding the safety and potential side effects associated with the compound. This includes evaluating acute and chronic toxicity, genotoxicity, and potential carcinogenicity.

Data Tables

| Property | Details |

|---|---|

| Chemical Structure | [Insert Structure Here] |

| Molecular Weight | [Insert Molecular Weight Here] |

| Solubility | [Insert Solubility Data Here] |

| LogP (Partition Coefficient) | [Insert LogP Value Here] |

| Biological Targets | [List Target Proteins or Pathways] |

Case Studies

While specific case studies related to this compound are not available, here are hypothetical scenarios illustrating how similar compounds have been studied:

- Case Study 1: A study on a structurally similar compound demonstrated its efficacy in inhibiting a specific enzyme involved in cancer metabolism. The results showed a dose-dependent decrease in tumor cell proliferation.

- Case Study 2: Another investigation highlighted the neuroprotective effects of a related compound in models of neurodegeneration, showing significant improvements in cognitive function and reduced neuronal apoptosis.

Research Findings

Research findings on compounds similar to this compound typically focus on:

- In vitro Studies: These studies assess the compound's effects on cell lines, measuring parameters such as cell viability, apoptosis, and gene expression changes.

- In vivo Studies: Animal models are used to evaluate pharmacokinetics, therapeutic efficacy, and safety profiles.

- Clinical Trials: If applicable, clinical trials would provide insights into the compound's effectiveness and safety in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.